molecular formula C13H10ClN3O2 B192836 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile CAS No. 865758-96-9

2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

Cat. No. B192836
M. Wt: 275.69 g/mol
InChI Key: BVUJISIVAHYNLI-UHFFFAOYSA-N
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Description

The compound “2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile” is a chemical substance with the molecular formula C13H10ClN3O2 . It is also known by its CAS number 865758-96-9 .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C13H10ClN3O2 . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzonitrile group, which is a benzene ring attached to a nitrile group .


Physical And Chemical Properties Analysis

This compound has a molar mass of 275.69 g/mol . It has a density of 1.44 g/cm³ . The melting point is between 162-164°C , and the boiling point is predicted to be around 418.0±55.0 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis and structural studies of uracil derivatives. For instance, researchers synthesized two uracil derivatives, including methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate, which was characterized by various analytical techniques such as MS, IR, NMR, and X-ray diffraction. The thermal stabilities of these compounds were also examined, and their interactions with DNA were inferred from UV spectra (Yao et al., 2013).

Synthesis of Pharmaceutical Intermediates

  • The compound serves as an important intermediate in the synthesis of pharmaceuticals, such as diarylpyrimidine HIV-1 reverse transcriptase inhibitors. This application includes a multi-step synthesis process involving several reactions and characterizations to confirm the structure of the final products (Xiu-lia, 2015).

Application in Drug Development

  • It has been utilized in the synthesis of Alogliptin benzoate, a drug used in the treatment of type 2 diabetes. This synthesis involved alkylation, displacement, and salt formation processes. The structure was confirmed using NMR and MS, and the process was noted for its suitability for industrial preparation due to its low cost and good yield (Wang En-jun, 2011).

Exploration in Antimicrobial and Antioxidant Potential

  • Researchers have synthesized compounds involving the structure for antimicrobial and antioxidant testing. For instance, compounds containing the pyrimidinyl moiety demonstrated potent inhibitory action against bacterial strains and significant antioxidant potential in assays like the DPPH assay (Kumar et al., 2011).

Molecular Docking and Biological Evaluation

  • Molecular docking studies have been conducted using derivatives of this compound to predict interactions with proteins like CDK4, indicating potential for developing therapeutic agents. The compounds synthesized were characterized and tested for biological activities such as antimicrobial and antitumor effects (Holam et al., 2022).

Safety And Hazards

The safety and hazards of a chemical compound are typically determined through laboratory testing and are often summarized in a Material Safety Data Sheet (MSDS). For this compound, the MSDS indicates that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[(6-chloro-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c1-16-12(18)6-11(14)17(13(16)19)8-10-5-3-2-4-9(10)7-15/h2-6H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUJISIVAHYNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463107
Record name 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

CAS RN

865758-96-9
Record name 2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865758-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzonitrile
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Synthesis routes and methods I

Procedure details

To a cold (0° C.) solution of benzylated 6-chlorouracil 2 (10 g, 38 mmol) in DMF-THF (1:1, 300 mL) under nitrogen, was added NaH (60%, 1.6 g, 39.9 mmol) in portions, followed by adding LiBr (2 g). The mixture was stirred at r.t for 20 min. After adding iodomethane (5.4 mL, 76 mmol), the flask was sealed and stirred at this temperature for 10 min, rt for 2 h, and 35° C. overnight, and then concentrated in vacuo. It will be understood that alkylation of the amine may be performed under standard conditions known in the art, including the use of a base such as NaH, LiH or the like in an organic solvent or mixture of solvents. The solvent may include DMSO, THF, DMF and the like, or mixtures thereof. In addition, additives may be used, including LiBr, LiH, NaI and the like. For example, the alkylation can be performed using methyliodide and KsCO3 in acetone. The reaction may be performed at about 15-45° C., preferably at about 20-43° C., and more preferably at about 35-41° C. until the reaction is complete. The residue was dissolved in CHCl3 and washed with water and brine, dried (Na2SO4), and filtered then concentrated in vacuo. The crude product was crystallized from THF-Hexanes to give 7.6 g (72%) of the title compound 3. It will also be understood by those skilled in the art that the benzonitrile may be purified in a variety of organic solvents or solvent mixtures. For example, the benzonitrile can be purified by adding a mixture of dichloromethane and heptane. Optionally, the benzonitrile may be further purified in an organic solvent or mixture of solvents such as dichloromethane, chloroform, acetonitrile, THF, ethyl acetate, isopropyl acetate and the like. Preferably, the product is purified and washed with ethyl acetate.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
DMF THF
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
5.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
72%

Synthesis routes and methods II

Procedure details

To a solution of 6-chloro-3-methyluracil (1 equiv., 1 wt.), N-methylpyrrolidone (NMP; 4 vol.) and diisopropylethylamine (Hünig's base, 1.5 equiv., 1.21 wt.), was added a solution of α-bromotoluoylnitrile (1.1 equiv., 1.35 wt.) and toluene (4 vol.). The mixture was heated at 60-70° C. and agitated for 2-3 hrs, or until completion. The solution was then cooled to 20-30° C., quenched with deionized water (5 vol.) at less than 35° C., agitated for 30 min, cooled to 0-5° C., and then agitated for at least one hour. The resultant slurry was filtered, reslurried in isopropanol, displacement washed with isopropanol, and dried under vacuum at 55-60° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
α-bromotoluoylnitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
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2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
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2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
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2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
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2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

Citations

For This Compound
7
Citations
M Yamada, S Hirano, R Tsuruoka… - … Process Research & …, 2021 - ACS Publications
Alogliptin (1) benzoate is a potent, highly selective inhibitor of serine protease dipeptidyl-peptidase IV, approved by US FDA for the treatment of type 2 diabetes. Herein, we report a …
Number of citations: 6 pubs.acs.org
S Bhilare, SSM Bandaru, AR Kapdi… - Current Protocols in …, 2018 - Wiley Online Library
The synthesis and catalytic applications of the highly water‐soluble ligand 7‐phospha‐1,3,5‐triaza‐admantane butane sultonate (PTABS) has been described. The synthesized PTABS …
V Jha, KS Bhadoriya - Journal of Molecular Structure, 2018 - Elsevier
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of newly developed antidiabetic drugs that bock DPP-4. DPP-4 is responsible for degradation of incretins harmones such as GLP-1 …
Number of citations: 14 www.sciencedirect.com
SSM Bandaru, S Bhilare, J Cardozo… - The Journal of …, 2019 - ACS Publications
The thioetherification of heteroaryl chlorides is an essential synthetic methodology that provides access to bioactive drugs and agrochemicals. Due to their (actual or potential) industrial …
Number of citations: 27 pubs.acs.org
M Yamada - 2022 - ousar.lib.okayama-u.ac.jp
Even now, with the great developments that have taken place in asymmetric synthesis technology, it is often difficult to manufacture chiral small-molecule drug substances inexpensively…
Number of citations: 0 ousar.lib.okayama-u.ac.jp
A Anerao, B Patil, R Jaguste, N Pradhan - Indian Drugs, 2017 - search.ebscohost.com
Methyl iodide has been highlighted as a potential genotoxic impurity (PGI). A sensitive HS-GC method with ECD was developed and validated for the determination of methyl iodide …
Number of citations: 2 search.ebscohost.com
BVSS Murthy
Number of citations: 0

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